3-(Diphenylphosphino)aniline

Coordination Chemistry P,N-Ligands Denticity

3-(Diphenylphosphino)aniline (CAS 36267-33-1, molecular formula C₁₈H₁₆NP, molecular weight 277.3 g/mol) is a meta-substituted organophosphorus compound that belongs to the aminophosphine family. It features a tertiary phosphine donor (–PPh₂) and a primary aromatic amine (–NH₂) in a 1,3-relationship on the phenyl ring, which fundamentally distinguishes its coordination chemistry from the ortho-substituted congener that can act as a bidentate P,N-chelate.

Molecular Formula C18H16NP
Molecular Weight 277.3 g/mol
CAS No. 36267-33-1
Cat. No. B12504323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diphenylphosphino)aniline
CAS36267-33-1
Molecular FormulaC18H16NP
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)N
InChIInChI=1S/C18H16NP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2
InChIKeyLNLJBSCURKBLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Diphenylphosphino)aniline (CAS 36267-33-1) – Procurement-Relevant Overview for the Phosphinoaniline Ligand Class


3-(Diphenylphosphino)aniline (CAS 36267-33-1, molecular formula C₁₈H₁₆NP, molecular weight 277.3 g/mol) is a meta-substituted organophosphorus compound that belongs to the aminophosphine family . It features a tertiary phosphine donor (–PPh₂) and a primary aromatic amine (–NH₂) in a 1,3-relationship on the phenyl ring, which fundamentally distinguishes its coordination chemistry from the ortho-substituted congener that can act as a bidentate P,N-chelate [1]. The compound is primarily employed as a ligand precursor or a building block for constructing more elaborate bis(diphenylphosphino)aniline-type ligands and phosphine-oxide monomers used in high-performance polymers [2].

Meta-substituted phosphinoaniline scaffold
Exclusive monodentate P-donor; no chelation possible
Ligand precursor & polymer monomer building block

Why Simple Substitution of 3-(Diphenylphosphino)aniline with Other Phosphinoanilines Fails


The positional isomerism of the –PPh₂ and –NH₂ substituents on the aniline ring dictates the denticity and, consequently, the catalytic and coordination behavior of the resulting metal complexes. Ortho-substituted analogs (e.g., 2-(diphenylphosphino)aniline) readily form five-membered P,N-chelate rings with late transition metals, a feature exploited in hemilabile ligand design [1]. In contrast, the meta-substituted architecture of 3-(diphenylphosphino)aniline precludes intramolecular chelation, forcing it to behave exclusively as a monodentate phosphine donor or to bridge two metal centers. This rigid structural difference means that the two isomers are not interchangeable in applications where chelate stabilization or hemilability is required; selecting the meta isomer is purposeful when a non-chelating, sterically predictable phosphine donor is needed [2].

Chelation behavior divergence
Meta isomer cannot form intramolecular P,N-chelate; ortho isomer readily does, changing metal coordination geometry.
Steric environment mismatch
Meta –NH₂ directs away from metal; ortho –NH₂ may interfere with co-ligand binding and catalytic pocket.
Application-specific ligand choice
Select meta isomer only when non-chelating monodentate phosphine is required; ortho for hemilabile P,N-donors.

Product-Specific Quantitative Evidence Guide for 3-(Diphenylphosphino)aniline (CAS 36267-33-1)


Monodentate vs. Bidentate Coordination: Chelation Impossibility Confirmed by Structural Data

X-ray crystallographic analysis of metal complexes derived from 2-(diphenylphosphino)aniline confirms the formation of a five-membered chelate ring with bite angles of 81–85°, whereas the 1,3-disposition of donors in 3-(diphenylphosphino)aniline renders such chelation geometrically impossible [1]. No structurally characterized chelate complex of the meta isomer has been reported; all reported complexes involve either monodentate P-coordination or bridging modes [2].

Chelation Ability
Class-level inference
Meta isomer: chelation impossible (no structurally characterized chelate complexes). Ortho isomer: forms 5-membered chelate ring (bite angle ~81–85°).
Ensures exclusive monodentate P-coordination
No reported chelate complexes for meta isomer; X-ray data
Coordination Chemistry P,N-Ligands Denticity

Steric Profile Differentiation: Meta-Substituted Phosphine Offers Reduced Steric Hindrance Around the Metal Center

The Tolman cone angle of a phosphine is affected by the substitution pattern of the aryl ring to which it is attached. While explicit Tolman data for 3-(diphenylphosphino)aniline have not been reported, systematic studies on substituted triphenylphosphines indicate that a meta-substituted –NH₂ group exerts a smaller steric footprint than an ortho-substituted –NH₂ group that projects directly toward the metal center [1]. This class-level inference suggests that complexes of the meta isomer may accommodate larger co-ligands or substrates in the first coordination sphere.

Steric Profile
Class-level inference
Meta –NH₂ oriented away from P-coordination site. Ortho –NH₂ projects toward metal, potentially increasing effective cone angle.
May allow larger co-ligands in first coordination sphere
No explicit Tolman cone angle data; based on structural analogy
Steric Effects Phosphine Ligands Cone Angle

Polyimide Precursor: Meta-Substituted Diamine Monomers Yield High-Tg Polymers with Low Birefringence

The meta-substituted diamine monomer bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide (mDA6FPPO), derived from a 3-(diphenylphosphino)aniline precursor, was polymerized with various dianhydrides to yield polyimides exhibiting glass-transition temperatures (Tg) of 228–281 °C and exceptionally low birefringence of 0.001 [1]. For comparison, the para-substituted analog and the commercial meta-diaminodiphenyl sulfone (mDDS) yielded different optical and thermal profiles, highlighting the structure–property relationship governed by the meta connectivity.

Polyimide Tg & Birefringence
Cross-study comparable
Tg: 228–281 °C; Birefringence: 0.001
vs. para-linked analogs: Tg +10–30 °C, birefringence reduced ~50%
Enables low-birefringence polymer films for optics
Based on mDA6FPPO-derived polyimides
Polymer Chemistry Polyimides Phosphine Oxide Monomers

Recommended Application Scenarios for 3-(Diphenylphosphino)aniline (CAS 36267-33-1)


Synthesis of Non-Chelating Monodentate Phosphine Ligands

For researchers designing metal catalysts that require a purely monodentate phosphine donor without the possibility of N-chelation, 3-(diphenylphosphino)aniline is the preferred isomer. Its meta-substitution pattern eliminates the competing chelation pathway observed with ortho analogs, providing predictable coordination behavior as confirmed by the absence of chelate complexes in the crystallographic literature [1].

Building Block for Bis(diphenylphosphino)aniline Pre-Catalysts

3-(Diphenylphosphino)aniline serves as the amine component in the synthesis of N,N-bis(diphenylphosphino)aniline ligands, which form palladium(II) complexes that catalyze Suzuki and Heck cross-coupling reactions with yields up to 92% under mild conditions (70 °C, 12 h) [1]. The meta-substituted backbone may influence the electronic properties of the resulting bis(phosphino)amine differently than ortho- or para-substituted variants, warranting empirical screening for specific substrate scopes.

Monomer for Low-Birefringence Polyimide Films

When oxidized to the corresponding phosphine oxide and functionalized as a diamine monomer, the meta-substituted architecture yields polyimides with very low birefringence (0.001) and high glass-transition temperatures (228–281 °C), making them suitable for optical waveguide and flexible display substrates [1]. This property is directly attributable to the kinked geometry imparted by the meta connectivity.

Hybrid Inorganic-Organic Polymer Synthesis

3-(Diphenylphosphino)aniline can be incorporated into π-conjugated polyaniline copolymers where the diphenylphosphine bridge facilitates electronic delocalization between nitrogen centers via phosphorus, as demonstrated in poly(p-phenylene phosphine)/polyaniline alternating copolymers [1]. This application leverages the meta-substituted aniline as a comonomer that introduces phosphine-mediated electronic communication.

Application
Selection Property
Validation Focus
Monodentate phosphine ligand design
Non-chelating P-donor architecture
Crystallographic confirmation of monodentate binding
Bis(phosphino)amine pre-catalyst synthesis
Meta-substituted amine backbone
Catalytic performance with specific substrate scopes
Low-birefringence polyimide films
Kinked meta-connectivity geometry
Optical birefringence < 0.002 and high Tg
Hybrid conjugated polymer synthesis
Phosphine-mediated electronic delocalization
Electronic communication in copolymer backbone
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